1,1,1,3,10,12,12,12-Octachlorododecane

CAS No.: 601523-21-1

Cat. No.: VC2833679

Molecular Formula: C12H18Cl8

Molecular Weight: 445.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 601523-21-1 |

|---|---|

| Molecular Formula | C12H18Cl8 |

| Molecular Weight | 445.9 g/mol |

| IUPAC Name | 1,1,1,3,10,12,12,12-octachlorododecane |

| Standard InChI | InChI=1S/C12H18Cl8/c13-9(7-11(15,16)17)5-3-1-2-4-6-10(14)8-12(18,19)20/h9-10H,1-8H2 |

| Standard InChI Key | XMMPJGRRMUDPCM-UHFFFAOYSA-N |

| SMILES | C(CCCC(CC(Cl)(Cl)Cl)Cl)CCC(CC(Cl)(Cl)Cl)Cl |

| Canonical SMILES | C(CCCC(CC(Cl)(Cl)Cl)Cl)CCC(CC(Cl)(Cl)Cl)Cl |

Introduction

Chemical Identity and Structure

Molecular Properties

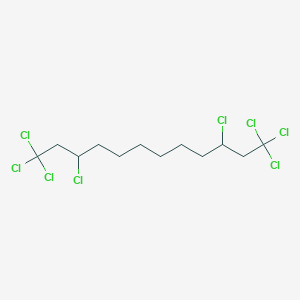

1,1,1,3,10,12,12,12-Octachlorododecane is a short-chain chlorinated paraffin with the molecular formula C₁₂H₁₈Cl₈ and a molecular weight of 445.9 g/mol . It is identified by the CAS Registry Number 601523-21-1, which serves as its unique identifier in chemical databases . The compound features a dodecane backbone with eight chlorine atoms positioned at specific carbon atoms, creating a distinct chemical structure with unique environmental behavior.

| Property | Value |

|---|---|

| IUPAC Name | 1,1,1,3,10,12,12,12-octachlorododecane |

| Molecular Formula | C₁₂H₁₈Cl₈ |

| Molecular Weight | 445.9 g/mol |

| CAS Number | 601523-21-1 |

| InChI | InChI=1S/C12H18Cl8/c13-9(7-11(15,16)17)5-3-1-2-4-6-10(14)8-12(18,19)20/h9-10H,1-8H2 |

| SMILES | C(CCCC(CC(Cl)(Cl)Cl)Cl)CCC(CC(Cl)(Cl)Cl)Cl |

Structural Characteristics

The structure of 1,1,1,3,10,12,12,12-Octachlorododecane consists of a twelve-carbon chain with a specific distribution of chlorine atoms. The naming convention indicates the positions of chlorine substitution: three chlorine atoms at C-1, one at C-3, one at C-10, and three at C-12. This particular arrangement of chlorine atoms contributes significantly to the compound's chemical stability, reactivity patterns, and environmental persistence.

Synthesis and Production Methods

Laboratory Synthesis

The synthesis of 1,1,1,3,10,12,12,12-Octachlorododecane typically involves the chlorination of dodecane under carefully controlled conditions. The process requires chlorine gas as the chlorinating agent and precise monitoring of temperature and reaction time to achieve the desired level of chlorination at specific positions. The reaction follows a radical mechanism where chlorine radicals substitute hydrogen atoms at the targeted carbon positions.

The general reaction can be represented as:

C₁₂H₂₆ + 8Cl₂ → C₁₂H₁₈Cl₈ + 8HCl

Industrial Production

Industrial production of this compound follows similar principles as laboratory synthesis but at a larger scale. The manufacturing process involves continuous chlorination of dodecane in reactors designed to handle large volumes of reactants and products. The reaction conditions are carefully optimized to maximize yield and purity while minimizing unwanted by-products.

1,1,1,3,10,12,12,12-Octachlorododecane is part of a broader category of chlorinated paraffins that are produced commercially. According to research by Chiron AS, synthesis routes are specifically designed to deliver individual chlorinated paraffins with defined chlorine positions and numbers . This precise control over chlorination patterns is essential for producing compounds with specific properties for various applications.

Chemical Properties and Reactions

Types of Reactions

1,1,1,3,10,12,12,12-Octachlorododecane undergoes various chemical reactions characteristic of halogenated hydrocarbons. The major reaction types include:

-

Substitution Reactions: The chlorine atoms can be replaced by other functional groups under appropriate conditions. Common nucleophiles include hydroxide ions or amines, resulting in the formation of chlorinated alcohols or amines.

-

Reduction Reactions: The compound can be reduced to form less chlorinated derivatives. This typically requires reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas with a suitable catalyst.

-

Oxidation Reactions: Oxidation can lead to the formation of chlorinated alcohols or acids. Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Mechanism of Action

The mechanism of action of 1,1,1,3,10,12,12,12-Octachlorododecane in biological systems involves its interaction with cellular membranes and proteins. The high chlorine content allows the compound to integrate into lipid bilayers, potentially disrupting membrane structure and function. Additionally, it can bind to proteins, altering their activity and potentially leading to toxic effects in organisms.

Applications and Uses

Environmental Analysis

1,1,1,3,10,12,12,12-Octachlorododecane serves as a standard reference material in environmental testing and monitoring. Its well-defined chemical structure and high stability make it valuable for calibrating analytical instruments and validating detection methods for chlorinated paraffins in environmental samples.

In research settings, this compound is used as an injection standard prior to instrumental analysis of environmental samples . For example, the 13C-labeled version (13C-1,1,1,3,10,12,12,12-octachlorododecane) is added to extracts before analysis to ensure accurate quantification of polychlorinated compounds in environmental matrices.

Research Applications

In scientific research, 1,1,1,3,10,12,12,12-Octachlorododecane serves as a model compound for studying the environmental fate and toxicological effects of chlorinated paraffins . Its defined structure allows researchers to investigate structure-activity relationships and correlate specific structural features with environmental behavior and biological effects.

The compound has been utilized in studies analyzing the presence of chlorinated compounds in wildlife, as evidenced by research on polar bears and marine mammals . These studies contribute to our understanding of how persistent organic pollutants distribute and accumulate in various ecosystems.

Environmental Fate and Behavior

Persistence and Distribution

1,1,1,3,10,12,12,12-Octachlorododecane is classified as a persistent organic pollutant (POP) due to its resistance to environmental degradation. The high chlorine content and specific arrangement of chlorine atoms in the molecule contribute to its stability against chemical, biological, and photolytic degradation processes.

Studies have detected this compound in various environmental matrices, including sediments, aquatic organisms, and marine mammals, indicating its widespread distribution. The environmental half-life of the compound is significant, allowing it to accumulate in ecosystems and potentially undergo long-range transport.

| Matrix | Concentration Range (ng/g) |

|---|---|

| Sediments | 100-500 |

| Fish (benthic organisms) | 50-200 |

| Marine mammals | 200-1000 |

These findings highlight the compound's tendency to biomagnify through food webs, posing potential risks to higher trophic levels including humans who may consume contaminated food.

Toxicological Profile

Toxicity Mechanisms

The toxicity of 1,1,1,3,10,12,12,12-Octachlorododecane is attributed to several mechanisms:

-

Endocrine Disruption: The compound can interfere with hormonal systems in wildlife and humans, potentially mimicking or blocking hormones and leading to reproductive and developmental issues.

-

Neurotoxicity: Research suggests exposure may lead to neurotoxic effects, with animal studies demonstrating alterations in behavior and neurological development following chronic exposure.

-

Carcinogenic Potential: While direct evidence linking this compound to cancer in humans is limited, animal studies have indicated potential carcinogenic effects due to its structural similarity to known carcinogens.

Ecotoxicological Impacts

The environmental persistence and bioaccumulation potential of 1,1,1,3,10,12,12,12-Octachlorododecane raise concerns about its long-term effects on ecosystem health. Research on polar bears has shown significant variations in PCA levels over time, with some populations experiencing decreasing trends in PCA concentrations while others showed increases .

A study on polar bears from the Southern Hudson Bay (SHB) and Western Hudson Bay (WHB) populations revealed different temporal patterns in PCA accumulation. The SHB population showed a significant annual decrease of 15% in total PCAs, while the WHB population exhibited increasing trends over time for most PCA categories . These findings highlight the complex dynamics of PCA accumulation in wildlife and the potential for varied exposure scenarios.

Analytical Detection Methods

Instrumental Analysis

The detection and quantification of 1,1,1,3,10,12,12,12-Octachlorododecane in environmental and biological samples require sophisticated analytical techniques . Common methods include:

-

Gas Chromatography-Mass Spectrometry (GC-MS): Widely used for its high sensitivity and specificity in detecting chlorinated compounds.

-

Gas Chromatography with Electron Capture Detection (GC-ECD): Used for analyzing PCBs and organochlorine pesticides along with chlorinated paraffins .

-

Chloride-enhanced Ultra-Performance Liquid Chromatography-Atmospheric Pressure Chemical Ionization-Orbitrap-Mass Spectrometry (UPLC-APCI-Orbitrap-MS): Employed for comprehensive analysis of polychlorinated alkanes with varying carbon chain lengths and chlorination patterns .

Reference Standards

| Standard Type | Concentration | Solvent | Reference |

|---|---|---|---|

| 1,1,1,3,10,12,12,12-Octachlorododecane (unlabeled) | 100 μg/mL | Nonane | |

| 1,1,1,3,10,12,12,12-Octachlorododecane (13C12, 99%) | 100 μg/mL | Nonane |

Current Research and Case Studies

Wildlife Studies

Recent research has focused on monitoring the presence and effects of chlorinated paraffins, including 1,1,1,3,10,12,12,12-Octachlorododecane, in wildlife populations. A notable study examined PCA accumulation in polar bears (Ursus maritimus) from two subpopulations, revealing significant variations in accumulation patterns and temporal trends .

The research found that in the Southern Hudson Bay subpopulation, PCAs exhibited a decreasing trend, with an average 15% annual decrease. By contrast, the Western Hudson Bay subpopulation showed increasing trends for most PCA categories. This disparity highlights the complex factors influencing PCA dynamics in wildlife, potentially including differences in diet, habitat, or exposure sources .

Marine Mammal Research

Another significant study investigated the presence of various hydrophobic pollutants, including chlorinated paraffins, in Sowerby's beaked whales . The research employed sophisticated analytical techniques to detect and quantify these compounds in whale tissues, contributing to our understanding of marine mammal exposure to persistent organic pollutants.

The study utilized 13C-1,1,1,3,10,12,12,12-octachlorododecane as an injection standard prior to instrumental analysis, demonstrating the compound's importance in analytical methodologies for environmental monitoring . This research provides valuable insights into the bioaccumulation of chlorinated compounds in marine ecosystems and their potential effects on cetacean species.

| Manufacturer | Product Number | Product Description | Packaging | Price (USD) |

|---|---|---|---|---|

| TRC | O185030 | 1,1,1,3,10,12,12,12-Octachlorododecane | 10 mg | $2,100 |

| American Custom Chemicals Corporation | HCH0324365 | 1,1,1,3,10,12,12,12-OCTACHLORODODECANE 95.00% | 5 mg | $502.70 |

The relatively high price reflects the specialized nature of this compound and the precision required in its synthesis for analytical standards.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume